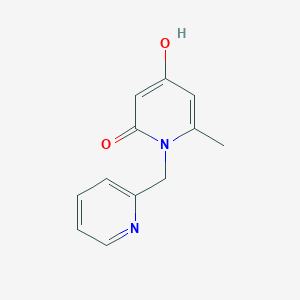

4-Hydroxy-6-methyl-1-pyridin-2-ylmethyl-1H-pyridin-2-one

Description

4-Hydroxy-6-methyl-1-pyridin-2-ylmethyl-1H-pyridin-2-one is a pyridinone derivative characterized by a hydroxy group at position 4, a methyl group at position 6, and a pyridin-2-ylmethyl substituent at position 1 of the pyridin-2-one ring. The pyridin-2-ylmethyl group may enhance solubility or enable coordination with metal ions, distinguishing it from simpler alkyl or aryl derivatives.

Properties

IUPAC Name |

4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-9-6-11(15)7-12(16)14(9)8-10-4-2-3-5-13-10/h2-7,15H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCHOTPBXDZYNMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1CC2=CC=CC=N2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-6-methyl-1-pyridin-2-ylmethyl-1H-pyridin-2-one can be achieved through various methods. One common approach involves the condensation of 4-hydroxy-6-methylpyridin-2(1H)-one with aliphatic aldehydes . This reaction typically occurs under mild conditions and can yield the desired product in variable yields, depending on the specific aldehyde used .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalytic amounts of acids, such as hydrochloric acid, in ethanol as a solvent, can facilitate the reaction . Additionally, microwave irradiation has been explored to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-6-methyl-1-pyridin-2-ylmethyl-1H-pyridin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridinone derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Substitution reactions, particularly with aromatic aldehydes, can produce a range of substituted pyridinone derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Catalysts: Such as acids (e.g., hydrochloric acid) and bases (e.g., sodium hydroxide).

Major Products Formed

The major products formed from these reactions include various substituted pyridinone derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

4-Hydroxy-6-methyl-1-pyridin-2-ylmethyl-1H-pyridin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-methyl-1-pyridin-2-ylmethyl-1H-pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to its observed biological effects . The exact molecular targets and pathways may vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pyridinone derivatives allows for targeted comparisons. Below, key analogs are analyzed based on substituent variations, molecular properties, and inferred reactivity.

Substituent Variations at Position 1

The substituent at position 1 significantly impacts molecular interactions and physicochemical properties.

Notes:

- The pyridin-2-ylmethyl group introduces a secondary nitrogen atom, enabling hydrogen bonding or coordination chemistry compared to phenyl or benzyl groups .

- Ethyl-substituted derivatives (e.g., 1-ethyl-6-methylpyridin-2(1H)-one) lack polar functional groups, favoring hydrophobic interactions .

Hydroxy Group Position and Additional Functional Groups

Variations in hydroxy group placement and auxiliary substituents modulate electronic properties and reactivity.

Notes:

Ring Saturation and Conformational Effects

Saturation of the pyridinone ring alters planarity and steric accessibility.

Notes:

Biological Activity

4-Hydroxy-6-methyl-1-pyridin-2-ylmethyl-1H-pyridin-2-one is a heterocyclic compound recognized for its diverse biological activities. Its molecular formula is CHNO, and it features a unique structure comprising a pyridinone ring with hydroxy and methyl substitutions. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry, due to its potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluating the antibacterial and antifungal properties of related pyridinone derivatives found that compounds with similar structures demonstrated potent effects against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The compound's mechanism appears to involve the inhibition of specific bacterial enzymes, leading to reduced growth rates.

Antitumor Activity

The compound has also been investigated for its antitumor potential. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, suggesting that it may act as a cytotoxic agent. The proposed mechanism involves the modulation of key signaling pathways associated with cell survival and apoptosis.

Enzyme Inhibition

This compound has been identified as a potential inhibitor of glucose-6-phosphate dehydrogenase (G6PD), an enzyme critical in cellular metabolism. Inhibiting G6PD can be beneficial in treating conditions characterized by excessive oxidative stress, such as certain cancers and metabolic disorders.

Case Studies

- Antimicrobial Efficacy : A study published in MDPI analyzed various alkaloids, including derivatives of pyridinones, revealing that those structurally related to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

- Cytotoxic Activity : Research published in PMC highlighted the cytotoxic effects of similar compounds on cancer cell lines, demonstrating significant reductions in cell viability upon treatment with 4-Hydroxy derivatives, particularly against breast and lung cancer cells .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : Acts as an inhibitor for enzymes involved in metabolic pathways.

- Cell Signaling Modulation : Influences pathways related to apoptosis and cell cycle regulation.

The detailed mechanisms are still under investigation, but preliminary data suggest that the compound's unique molecular structure plays a crucial role in its bioactivity.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Notable Activity |

|---|---|---|

| 4-Hydroxy-6-methylpyridinone | CHNO | Antifungal, Antibacterial |

| 5-Hydroxy-1,2-dimethylpyridinone | CHNO | Cytotoxic against cancer cells |

| 6-Phenylpyridinone | CHNO | Antimicrobial |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Hydroxy-6-methyl-1-pyridin-2-ylmethyl-1H-pyridin-2-one, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, describes methods for analogous pyridin-2-one derivatives using catalysts (e.g., acidic or basic conditions) and optimized reaction times (4–24 hours). Key factors affecting yield include solvent polarity (DMF vs. ethanol), temperature control (room temperature to reflux), and stoichiometric ratios of substituents. Yields ranging from 19% to 67% were reported for similar structures, suggesting iterative optimization of these parameters is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : IR spectroscopy can confirm hydroxyl (3200–3600 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) groups. ¹H NMR is critical for identifying the pyridin-2-ylmethyl group (δ 4.5–5.5 ppm for CH₂) and methyl substituents (δ 2.1–2.5 ppm). ¹³C NMR resolves the carbonyl carbon (δ 160–180 ppm) and aromatic carbons. Mass spectrometry (MS) provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns for structural validation. highlights the use of ¹⁹F NMR for fluorinated analogs, which may inform substitution analysis in non-fluorinated derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound, particularly regarding tautomeric forms or hydrogen bonding networks?

- Methodological Answer : SHELX software (e.g., SHELXL for refinement) is widely used to analyze crystallographic data. emphasizes its robustness for high-resolution or twinned data. For tautomerism (e.g., keto-enol forms), X-ray diffraction combined with DFT calculations can clarify dominant tautomers. Hydrogen bonding patterns (e.g., O–H···N interactions) should be validated via Hirshfeld surface analysis. Discrepancies may arise from solvent inclusion or temperature-dependent lattice changes, necessitating multi-temperature crystallography .

Q. What in vivo models are suitable for evaluating the biological activity of this compound, and how should analgesic efficacy be quantified?

- Methodological Answer : Sprague-Dawley rats or CD-1 mice are commonly used for analgesic studies. details the "hot plate test," where latency to paw-licking/jumping is measured pre- and post-administration. Dosing regimens (e.g., 10–100 mg/kg, intraperitoneal) and statistical analysis (e.g., ANOVA via GraphPad Prism) are critical. Control groups (vehicle and reference drugs like morphine) must be included to validate results .

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s pharmacological profile?

- Methodological Answer : SAR should focus on substituent modifications:

- Position 4 : Replace hydroxyl with bioisosteres (e.g., trifluoromethyl, ) to modulate solubility and binding affinity.

- Position 6 : Introduce halogens or bulkier groups (e.g., furan, ) to enhance steric effects.

- Position 1 : Explore alternative heteroaromatic groups (e.g., pyrimidinyl, ) for target selectivity.

Biological assays (e.g., enzyme inhibition, receptor binding) paired with computational docking (AutoDock Vina) can prioritize derivatives .

Q. How should researchers address contradictory NMR data arising from dynamic processes (e.g., ring puckering or solvent effects)?

- Methodological Answer : Variable-temperature NMR (VT-NMR) can identify conformational flexibility by observing signal coalescence at higher temperatures. Deuterated solvents (DMSO-d₆ vs. CDCl₃) may resolve splitting due to hydrogen bonding. For ambiguous peaks, 2D techniques (COSY, HSQC) assign coupling partners, while NOESY detects spatial proximity between protons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.